对庚氧基苄叉对丁基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

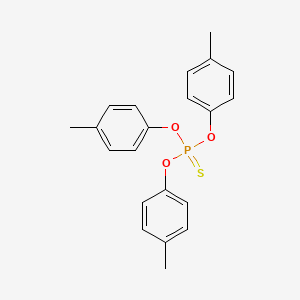

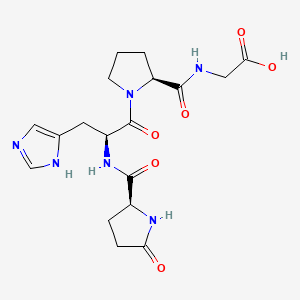

Heptyloxybenzylidene butylaniline, commonly referred to as 7O.4, is a mesogenic compound known for its liquid crystalline properties. It exhibits a variety of phase transitions, including nematic (N), isotropic (I), smectic A (SmA), smectic C (SmC), and crystal G (CrG) phases. The compound's behavior under different conditions, such as in the presence of aerosils or within silica aerogels, has been a subject of study to understand the influence of external factors on its phase transitions and molecular reorientations .

Synthesis Analysis

While the provided papers do not detail the synthesis of 7O.4, they do discuss the thermal behavior and phase transitions of the compound, which are essential for understanding its synthesis. The synthesis of similar compounds has been reported in the literature, and it typically involves a condensation reaction between an alkoxybenzaldehyde and an aniline derivative. The precise conditions under which 7O.4 is synthesized would affect its purity and, consequently, its phase behavior .

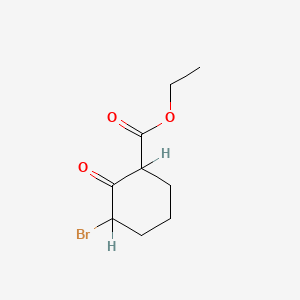

Molecular Structure Analysis

The molecular structure of 7O.4 is closely related to other homologous mesogenic compounds, such as 5O.7 and 9O.4, which have been structurally characterized. These compounds exhibit different conformations and molecular packings, which are indicative of the structural diversity within this class of liquid crystals. The molecular structure directly influences the mesophases and the transitions between them, as seen in the smectic G phase at higher temperatures .

Chemical Reactions Analysis

The chemical reactions of 7O.4 are not explicitly discussed in the provided papers. However, the studies focus on the phase transitions, which are physical changes rather than chemical reactions. The compound's ability to undergo first-order transitions, such as N-I, N-SmA, and SmC-CrG, as well as a second-order SmA-SmC transition, is of particular interest. These transitions can be influenced by the introduction of hydrophobic or hydrophilic aerosils, which affect the temperature and characteristics of the transitions .

Physical and Chemical Properties Analysis

The physical properties of 7O.4, such as its phase transitions, have been extensively studied. The compound exhibits strongly first-order transitions in its bulk form, which are significantly shifted and broadened when dispersed in silica aerogels. The presence of aerosils also leads to a doubling of the transition temperatures and shifts in the heat capacity peaks. These findings suggest that the physical properties of 7O.4 are highly sensitive to its microenvironment. Additionally, the molecular reorientations in the smectic and nematic phases of related compounds provide insights into the dynamic behavior of 7O.4's molecular structure .

The chemical properties, such as reactivity, are not covered in the provided papers, but the studies on phase behavior under pressure and the determination of core tilt angles by electron resonance spectroscopy contribute to a deeper understanding of the compound's behavior in different phases and under varying conditions .

科学研究应用

超声波速度研究

HyBBA 对超声波的响应提供了对其相变的有价值见解。 该化合物的超声波速度随温度变化,跨越各向同性、向列相、近晶-A 相、近晶-C 相和近晶-G 相 。 这种变化对于理解一级相变和材料内部的分子相互作用至关重要 。

液晶研究

由于其介晶性质,HyBBA 被用于液晶的研究。 它表现出复杂的介晶性,使其成为探索不同液晶相中分子取向和位置有序性的理想候选者 。

脱位研究

该化合物在液晶脱位研究中起着重要作用。脱位是拓扑缺陷,其特征是材料有序参数的旋转畸变。 HyBBA 通过装饰技术(如凝固诱导的带纹理和焦锥纹理装饰)帮助可视化这些缺陷 。

材料科学

在材料科学中,HyBBA 的性质被用来理解不同相中的分子堆积和相互作用。 这种理解对于设计具有所需机械和热性能的新材料至关重要 。

相变分析

HyBBA 经历几个相变,可以使用 X 射线衍射、热显微镜和差示扫描量热法等不同技术对其进行研究。 这些研究对于在应用过程中需要精确温度控制的材料至关重要 。

声学性质

HyBBA 的声学性质,如绝热压缩率和摩尔声速,也引起了人们的兴趣。 这些性质被计算并与理论值进行比较,以验证液晶中分子行为的模型 。

光学显微镜

HyBBA 在光学显微镜下形成各种纹理的能力使其成为研究液晶相微观结构的有用工具。 这在依赖液晶技术的透镜器件的开发中特别有用 。

分子体积研究

HyBBA 的分子体积在不同温度和相中的研究提供了对相变过程中发生的密度和结构变化的见解。 此信息对于依赖材料体积性质的应用至关重要 。

属性

IUPAC Name |

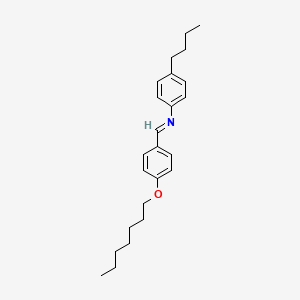

N-(4-butylphenyl)-1-(4-heptoxyphenyl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO/c1-3-5-7-8-9-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(12-16-23)10-6-4-2/h11-18,20H,3-10,19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXJYRGZFLHSAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201212284 |

Source

|

| Record name | 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29743-12-2 |

Source

|

| Record name | 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29743-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Heptyloxybenzylidene p-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。